molecular formula C14H10F2N2OS2 B2972435 2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326832-24-9

2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2972435
CAS No.: 1326832-24-9
M. Wt: 324.36
InChI Key: PXSQUGMVZQKMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound built on the thieno[3,2-d]pyrimidin-4-one scaffold, a structure recognized as a privileged framework in drug discovery for its ability to interact with various biological targets. While the specific research applications for this derivative are still being explored, compounds based on this core structure have demonstrated significant potential as potent and selective kinase inhibitors. Specifically, closely related analogs have been investigated as inhibitors of the PIM kinase family, which are relevant in hematopoietic malignancies and solid tumors , and as highly selective inhibitors of mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRL858R/T790M, for the treatment of non-small cell lung cancer (NSCLC) . The presence of the 2,4-difluorobenzylsulfanyl substituent suggests potential for enhanced binding affinity and selectivity, making this compound a valuable intermediate for medicinal chemistry programs. Researchers can utilize this molecule for constructing targeted libraries, probing enzyme active sites, or as a key synthetic building block in the development of novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2OS2/c1-18-13(19)12-11(4-5-20-12)17-14(18)21-7-8-2-3-9(15)6-10(8)16/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSQUGMVZQKMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS Number: 1326832-24-9) is a synthetic organic molecule with potential biological activities. Its molecular formula is C14H10F2N2OS2, and it has garnered interest in pharmacological research due to its structural features that may confer various biological properties.

Molecular Details

  • Molecular Formula : C14H10F2N2OS2
  • Molecular Weight : 324.36 g/mol
  • IUPAC Name : 2-[(2,4-difluorophenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one

Structural Representation

The compound features a thieno[3,2-d]pyrimidine backbone, which is known for its diverse biological activities. The presence of difluorobenzyl and sulfanyl groups are significant in modulating its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to thieno[3,2-d]pyrimidines. Although specific data on 2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is limited, related compounds have shown promising results:

  • Inhibition of Tubulin Assembly : Compounds structurally similar to thieno[3,2-d]pyrimidines have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. For instance, certain diaryl disulfides demonstrated significant inhibition of tubulin assembly, indicating potential as anticancer agents .
  • Cytotoxicity Against Cancer Cell Lines : Studies on other thieno[3,2-d]pyrimidine derivatives revealed varying degrees of cytotoxicity against breast cancer cell lines (e.g., MCF-7). The IC50 values for these compounds ranged from low micromolar concentrations, suggesting that modifications in the structure can enhance or reduce activity .

The proposed mechanism of action for these compounds often involves the disruption of microtubule dynamics through binding to the colchicine site on tubulin. This mechanism is critical for developing new anticancer therapies targeting rapidly dividing cells.

Comparative Activity Table

CompoundIC50 (μM)Inhibition of Tubulin Assembly (%)Inhibition of MCF-7 Cell Growth (%)
CA-41.398100
2a5.5>1075
3c1.252100

Note: CA-4 refers to Combretastatin A-4, a known potent inhibitor used as a benchmark in these studies .

Study on Thieno[3,2-d]pyrimidine Derivatives

A comprehensive study evaluated various thieno[3,2-d]pyrimidine derivatives for their biological activities. The findings indicated that modifications in the substituents significantly impacted both cytotoxicity and inhibition of tubulin polymerization. For example:

  • Fluorinated Compounds : Compounds with fluorine substituents showed enhanced activity compared to their non-fluorinated counterparts.

Future Directions

Further research is warranted to explore the specific biological activities of 2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one , including:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise molecular interactions with tubulin and other cellular targets.

Comparison with Similar Compounds

Substitution Patterns on the Benzyl Group

  • 2-[(3,4-Difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one This analog (structure described in ) replaces the 2,4-difluorobenzyl group with a 3,4-difluorobenzyl moiety.
  • 6-(4-Chlorophenyl)-3-(2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[3,2-d]pyrimidin-4(3H)-one This derivative () incorporates a triazole group and a chlorophenyl substituent. The triazole enhances hydrogen-bonding capacity, which the target compound lacks, suggesting superior kinase inhibition (e.g., CDK2) but possibly lower blood-brain barrier penetration due to increased polarity .

Variations in the Pyrimidinone Core

  • 2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone Substitution with a trifluoromethyl group (C16H17F3N2OS, ) introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the target compound’s methyl group. However, the propyl chain may increase steric hindrance, reducing binding pocket compatibility .
  • 2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (4o) This compound () features a tert-butylamino group and a piperazine moiety. The amino group facilitates hydrogen bonding with biological targets (e.g., kinases), while the piperazine improves solubility. These properties contrast with the target compound’s methyl group, which lacks such interactions .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Substituents Molecular Weight Key Features Potential Advantages/Disadvantages Reference
Target Compound 2,4-difluorobenzylsulfanyl, 3-methyl 418.5 Balanced lipophilicity; moderate metabolic stability Suitable for CNS targets
3,4-Difluorobenzyl analog 3,4-difluorobenzylsulfanyl Similar Reduced electron-withdrawing effects Lower kinase inhibition
Triazole-containing derivative Triazole, chlorophenyl >450 Enhanced hydrogen bonding Improved kinase inhibition; higher polarity
Trifluoromethyl analog Trifluoromethyl, propyl 362.4 High metabolic stability; steric hindrance Limited target compatibility
Piperazinyl derivative (4o) tert-Butylamino, piperazinyl 400.4 Improved solubility and hydrogen bonding Better bioavailability

Q & A

Q. What are common synthetic routes for 2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one?

A typical approach involves coupling a thiol-containing intermediate (e.g., 2,4-difluorobenzyl mercaptan) with a functionalized thienopyrimidinone scaffold. For example, carbodiimide-mediated coupling (e.g., EDC·HCl) with HOBt·H₂O as an activating agent can facilitate sulfanyl group introduction . Precursor synthesis may include cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, followed by alkylation at the N3 position. Reaction optimization (e.g., solvent, temperature) is critical to minimize side products.

Q. How is the structural identity of this compound confirmed?

Structural verification requires multi-technique analysis:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry (e.g., sulfanyl linkage at C2, methyl group at N3) .
  • X-ray Crystallography : Resolves absolute configuration and validates the fused thienopyrimidinone core, as demonstrated in structurally analogous compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₁F₂N₂OS₂).

Q. What in vitro assays are used to evaluate biological activity?

Preliminary screens include:

  • Enzyme Inhibition Assays : Dose-response studies against target enzymes (e.g., kinases, phosphatases) using fluorogenic substrates .
  • Cell Viability Assays : Testing against cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
  • Solubility and Stability Profiling : HPLC-based measurements in physiological buffers to guide further derivatization.

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

Key strategies include:

  • Stepwise Intermediate Purification : Chromatographic isolation of intermediates (e.g., thienopyrimidinone precursors) to reduce carryover impurities .
  • Catalytic System Tuning : Screening palladium or copper catalysts for cross-coupling steps to enhance efficiency.
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, reaction time) to maximize yield .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or compound purity. Mitigation steps:

  • Standardized Protocols : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Analytical Rigor : Use orthogonal purity assessments (e.g., HPLC, elemental analysis) to exclude batch variability .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., fluorobenzyl derivatives) to identify SAR trends .

Q. What computational methods predict environmental fate and degradation pathways?

Environmental stability assessments involve:

  • QSPR Modeling : Predict physicochemical properties (e.g., logP, hydrolysis rate) using software like EPI Suite .
  • Metabolite Identification : LC-MS/MS to detect biotic/abiotic transformation products (e.g., sulfoxide derivatives) .
  • Microcosm Studies : Simulate soil/water systems to track compound persistence under varying pH and microbial activity .

Q. How to design analogs to improve metabolic stability without compromising activity?

Rational strategies include:

  • Isosteric Replacement : Substituting the sulfanyl group with sulfone or bioisosteres (e.g., 1,2,4-thiadiazole) to reduce oxidative metabolism .
  • Deuterium Labeling : Incorporating deuterium at metabolically labile sites (e.g., benzyl methyl groups) to prolong half-life .
  • Prodrug Approaches : Masking polar groups (e.g., phosphate esters) to enhance bioavailability .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersReference
1^1H NMRδ 2.8–3.1 (N-CH₃), δ 4.5 (SCH₂Ar)
X-ray DiffractionDihedral angle: Thieno-pyrimidinone core
HRMSm/z 337.0298 [M+H]⁺ (calc. 337.0295)

Table 2. Environmental Fate Assessment Workflow

StepMethodReference
Hydrolysis StudypH 7.4 buffer, 37°C, HPLC monitoring
PhotolysisUV irradiation (254 nm), LC-MS analysis
Microbial DegradationSoil microcosms, 16S rRNA profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.